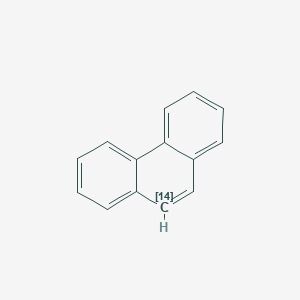

Phenanthrene-9-14C

Description

Structure

3D Structure

Properties

CAS No. |

97193-05-0 |

|---|---|

Molecular Formula |

C14H10 |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

phenanthrene |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+2 |

InChI Key |

YNPNZTXNASCQKK-FOQJRBATSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=[14CH]C3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthesis, Purity, and Characterization of Phenanthrene 9 14c for Research Applications

Methodologies for Stereospecific and Regioselective Isotopic Labeling at the 9-Position

The synthesis of Phenanthrene-9-14C with the label specifically at the 9-position requires a highly regioselective approach. While the 9-position is not a stereocenter, meaning stereospecificity in the final product is not a factor, the synthetic route must precisely control the location of the carbon-14 (B1195169) atom. A well-established and effective method involves a multi-step synthesis beginning with fluorene (B118485), which ensures the isotopic label is introduced at the desired position through a carefully planned ring expansion. moravek.comnih.gov

The key steps of this regioselective synthesis are as follows: moravek.comnih.gov

Formation of 9-Fluorenesodium: The synthesis begins with fluorene, which is reacted with a strong base like triphenylmethylsodium to deprotonate the C9 position, forming 9-fluorenesodium. moravek.com

Carbonation with 14CO2: The crucial isotopic labeling step involves the carboxylation of the 9-fluorenesodium anion using barium [14C]-carbonate (Ba14CO3) as the source for [14C]-carbon dioxide. moravek.comalmacgroup.com This reaction yields 9-fluorenecarboxylic acid-10-14C, where the labeled carbon is now part of the carboxyl group attached to the C9 position of the fluorene backbone. moravek.com

Esterification and Reduction: The resulting carboxylic acid is converted to its methyl ester, methyl-9-fluorenecarboxylate-10-14C. moravek.com This ester is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to produce 9-fluorenemethanol-10-14C. moravek.comnih.gov

Ring Expansion to this compound: The final and key transformation is a Wagner-Meerwein type rearrangement. Treatment of 9-fluorenemethanol-10-14C with a dehydrating agent such as phosphorus pentoxide induces a ring expansion. moravek.comnih.gov This reaction rearranges the fluorene skeleton into the phenanthrene (B1679779) structure, with the 14C-labeled methanol (B129727) carbon becoming the C9 atom of the phenanthrene ring, thus yielding the desired this compound. moravek.com

| Reaction Step | Key Reagents | Intermediate/Product | Reference |

| 1. Anion Formation | Fluorene, Triphenylmethylsodium | 9-Fluorenesodium | moravek.com |

| 2. Isotopic Labeling | [14C]Carbon Dioxide | 9-Fluorenecarboxylic acid-10-14C | moravek.comnih.gov |

| 3. Reduction | Lithium Aluminum Hydride | 9-Fluorenemethanol-10-14C | moravek.comnih.gov |

| 4. Ring Expansion | Phosphorus Pentoxide | This compound | moravek.comnih.gov |

Radiochemical and Chemical Purity Assessment Techniques for Research-Grade this compound

Ensuring the purity of research-grade this compound is paramount for the validity of experimental results. Purity assessment is a two-fold process that involves determining both the radiochemical purity and the chemical purity. researchgate.net

Radiochemical Purity refers to the proportion of the total radioactivity that is present in the desired chemical form of this compound. researchgate.net Radiochemical impurities, which are other radioactive compounds formed during synthesis or decomposition, can interfere with experimental measurements. Standard techniques for this assessment include:

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining radiochemical purity. researchgate.net The sample is passed through an HPLC column (e.g., reversed-phase C18) to separate phenanthrene from more polar or non-polar impurities. nih.govfrontiersin.org The eluent is monitored by both a chemical detector (like UV) and a radioactivity detector (e.g., an in-line flow scintillation counter). researchgate.netfrontiersin.org By integrating the peaks from the radioactivity detector, the percentage of radioactivity corresponding to the this compound peak can be accurately calculated. researchgate.net

Thin-Layer Chromatography (TLC): TLC is another common and rapid method. revvity.com The sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system to separate the components. revvity.com The location of the radioactive spots is visualized using autoradiography or by scraping sections of the plate and counting them with a liquid scintillation counter. frontiersin.orgrevvity.com The radiochemical purity is the ratio of the radioactivity at the Rf value of authentic phenanthrene to the total radioactivity on the plate.

Chemical Purity is the proportion of the material that is in the specified chemical form, irrespective of the isotopic label. researchgate.net It is a measure of non-radioactive impurities. Common analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates volatile compounds and provides mass spectra for their identification and quantification, making it suitable for detecting and identifying chemical impurities in the phenanthrene sample. core.ac.uk

HPLC with UV or Diode-Array Detection (DAD): The same HPLC system used for radiochemical purity can be used to assess chemical purity by analyzing the signal from the UV/DAD detector. researchgate.netmoravek.com By comparing the sample to a certified reference standard, the identity and concentration of unlabeled phenanthrene and any non-radioactive impurities can be determined. researchgate.net

Melting Point Analysis: A sharp melting point close to that of pure phenanthrene (96-100°C) can be an indicator of high chemical purity. moravek.comyale.edu

The validation of these analytical methods typically involves assessing parameters like accuracy, precision, linearity, specificity, and the limit of detection (LOD) to ensure reliable results. core.ac.ukharvard.edu Commercially available radiolabeled phenanthrene often specifies a radiochemical purity of >95-99%. frontiersin.orgoup.com

| Purity Type | Analytical Technique | Principle | Reference |

| Radiochemical | HPLC with Radioactivity Detector | Chromatographic separation of radioactive species with quantification by scintillation counting. | researchgate.netfrontiersin.org |

| Radiochemical | TLC with Autoradiography | Separation on a plate with visualization of radioactive spots. | revvity.com |

| Chemical | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components with mass-based identification and quantification. | core.ac.uk |

| Chemical | HPLC with UV/DAD | Chromatographic separation with quantification based on UV absorbance. | researchgate.netmoravek.com |

| Chemical | Melting Point Analysis | Determination of the melting temperature range as an indicator of purity. | moravek.com |

Considerations for Stability, Storage, and Handling Protocols in Experimental Research

The utility of this compound in research is also dependent on its stability and proper handling to prevent decomposition and ensure laboratory safety.

Stability and Autoradiolysis: Radiolabeled compounds are inherently unstable due to a process called autoradiolysis, or self-decomposition. moravek.comresearchgate.net The beta particles emitted by the 14C nucleus can interact with the phenanthrene molecules or surrounding solvent molecules, leading to the formation of reactive species that cause chemical degradation. researchgate.netresearchgate.net This decomposition reduces the radiochemical purity over time. The rate of autoradiolysis is influenced by factors such as specific activity, storage temperature, physical form, and the presence of oxygen or other reactive species. researchgate.netiaea.org Carbon-14 labeled compounds are generally more stable than their tritium-labeled counterparts due to the lower energy of the beta emission and the longer half-life of 14C (5730 years). almacgroup.commoravek.com

Storage Protocols: To minimize decomposition and maintain the integrity of this compound during storage, specific protocols should be followed. These are designed to reduce molecular motion and protect the compound from external energy sources and reactive substances.

| Storage Condition | Recommendation | Rationale | Reference |

| Temperature | Store at low temperatures (-20°C or -80°C). | Reduces the rate of chemical reactions and autoradiolysis. | moravek.com |

| Physical Form | Store as a crystalline solid if possible. | Reduces the mobility of molecules and damaging free radicals compared to amorphous solids or solutions. | moravek.com |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | Protects against oxidation. | moravek.com |

| Light | Protect from light by using amber vials or storing in the dark. | Prevents light-induced decomposition. | moravek.com |

| Solvent | If in solution, use a solvent that can act as a free radical scavenger (e.g., ethanol). | The scavenger can absorb some of the radiation energy, protecting the labeled compound. | iaea.org |

Handling Protocols: Safe handling of this compound is crucial to prevent internal exposure and contamination. Carbon-14 is a low-energy beta emitter, and its radiation does not pose a significant external hazard as it cannot penetrate the outer layer of skin. revvity.comyale.edu The primary concern is internal exposure through inhalation, ingestion, or skin absorption. yale.edu

Designated Areas: All work with 14C-labeled compounds should be conducted in a designated and clearly labeled area. revvity.com

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves. Since some organic compounds can penetrate standard gloves, wearing two pairs and changing the outer pair frequently is recommended. revvity.comyale.edu

Containment: Use spill trays with absorbent coverings to contain any potential spills. Handle potentially volatile materials in a ventilated enclosure, such as a fume hood, to prevent inhalation. revvity.comharvard.edu

Contamination Monitoring: Regularly monitor work surfaces, equipment, and gloves for contamination using a suitable survey meter (e.g., a pancake Geiger-Mueller detector) or by performing wipe tests analyzed with a liquid scintillation counter. revvity.comyale.eduharvard.edu

Waste Disposal: All radioactive waste must be segregated from general lab waste and disposed of according to institutional and local regulations for radioactive materials. moravek.com

By adhering to these protocols, researchers can ensure the integrity of their radiolabeled compound and maintain a safe laboratory environment.

Environmental Fate and Transport Dynamics of Phenanthrene 9 14c

Sorption and Desorption Kinetics in Diverse Environmental Matrices

The processes of sorption and desorption are critical in determining the mobility, bioavailability, and ultimate fate of Phenanthrene-9-14C in the environment. These kinetics are influenced by a complex interplay of factors related to the chemical itself and the surrounding environmental matrix.

Soil organic matter (SOM) is a primary determinant in the sorption of phenanthrene (B1679779). Studies have shown a direct relationship between the organic carbon content of soil and the sequestration of phenanthrene. elsevierpure.comdss.go.thresearchgate.net Sequestration, a process that reduces the bioavailability of the compound, is notably more significant in soils with an organic carbon content greater than 2.0%. elsevierpure.comdss.go.thresearchgate.net In these soils, phenanthrene that has been aged for extended periods is degraded more slowly than freshly introduced phenanthrene. elsevierpure.comdss.go.thresearchgate.net

The nature of the organic matter also plays a crucial role. The sorption of phenanthrene is governed by nonspecific interactions and is dependent on the surface and bulk alkyl carbon contents of humic substances, rather than the aromatic carbon content. nih.gov The nonpolarity and aromaticity of the sorbent organic matter significantly contribute to the high-energy sorption of hydrophobic organic contaminants like phenanthrene. nih.gov Dissolved organic matter (DOM) in soil can also strongly bind to phenanthrene, with ligands that have a higher degree of humification exhibiting a greater binding ability. nih.gov

While organic matter is a key player, soil mineral components also influence phenanthrene's behavior. The composition of clay minerals has been shown to shape bacterial community composition, which in turn affects the response to phenanthrene contamination. nih.gov

Interactive Table: Effect of Soil Organic Carbon on Phenanthrene Mineralization

| Soil Type | Organic C (%) | Mineralization of Freshly Added Phenanthrene (%) | Mineralization of 200-day Aged Phenanthrene (%) |

| Maile loamy sand | 14.7 | 35 | 18 |

| Lima loam | 2.99 | 45 | 25 |

| Savannah sand | 1.15 | 60 | 58 |

| Sand | 0.03 | 70 | 68 |

Data synthesized from studies on the relationship between organic matter and phenanthrene sequestration. elsevierpure.comdss.go.th

Geochemical properties of the soil matrix significantly impact the sorption and desorption of phenanthrene. Key factors include pH and the presence of co-contaminants. Acidic conditions have been shown to favor higher adsorption capacities for phenanthrene. researchgate.net The sorption capacity of various coals for phenanthrene was observed to decrease with an increase in pH. researchgate.net

The presence of co-contaminants, such as heavy metals, can alter phenanthrene's sorption behavior. For instance, the presence of Cu(II) has been found to increase the adsorption capacity of soil for phenanthrene. nih.gov This is potentially due to a lowering of pH and the formation of cation-π bonding and "bonding bridge" effects. nih.gov Salinity is another influential factor; phenanthrene sorption can be enhanced in saline water compared to freshwater. nih.govresearchgate.net However, this increased salinity can also lead to a more condensed conformation of soil organic matter, which is less favorable for irreversible sorption. nih.govresearchgate.net

Sorption-desorption hysteresis, where the desorption of a compound is not a simple reversal of its sorption, is a commonly observed phenomenon for phenanthrene in soil and sediment. nih.govpsu.edu This indicates that adsorption and desorption are distinct processes. psu.edu The extent of hysteresis can be influenced by several factors, including the equilibration time and the concentration of the compound in the solid phase. nih.gov Greater and more slowly developing hysteresis has been observed in sorbents with higher specific surface areas and a greater number of nanopores. nih.govresearchgate.net

Interestingly, while increased salinity can enhance the initial sorption of phenanthrene, it has been shown to weaken the sorption-desorption hysteresis effect. nih.govresearchgate.net The history of sorption also plays a critical role; sorption coefficients determined during desorption are often much higher than those measured during the initial sorption phase. nih.gov This suggests that the prediction of phenanthrene's mobility should consider its sorption history. nih.gov

Formation and Stability of Non-Extractable Residues (NERs) of this compound

A significant portion of this compound introduced into soil can become non-extractable, forming what are known as non-extractable residues (NERs) or bound residues. researchgate.net The formation and stability of these NERs are crucial for understanding the long-term environmental risk of phenanthrene.

The formation of NERs is a complex process involving both biotic and abiotic mechanisms. Microbial activity is essential for the formation of chemically bound NERs. researchgate.net In sterilized soil, phenanthrene can still be converted to NERs, but these are typically physically entrapped and can be fully released, whereas in active soil, a significant portion remains chemically bound. researchgate.net

NERs can be categorized based on their binding mechanism:

Type I NERs: Physically entrapped or sequestered within the soil matrix. dtu.dkumweltbundesamt.de

Type II NERs: Covalently bound to soil organic matter. dtu.dkumweltbundesamt.de

Type III NERs (bioNERs): Residues incorporated into microbial biomass following degradation. dtu.dk

Studies using 14C-labeled phenanthrene have shown that after a 28-day incubation period in active loamy soil, approximately 70.1% of the initial amount was converted to NERs, with over 92% of these residues being bound to the humin fraction of the soil. researchgate.net

Interactive Table: Distribution of 14C from this compound in Active Soil After 28 Days

| Fraction | Percentage of Initial 14C |

| Mineralized to 14CO2 | 40.0% |

| Converted to NERs | 70.1% |

| - Bound to Humin | >92% of NERs |

Data from a study on the fate of phenanthrene in an oxic soil. researchgate.net

The long-term fate of NERs is a critical aspect of risk assessment, as their stability determines the potential for future release and toxicity. While NERs are more persistent than the parent compound and its soluble metabolites, they are not entirely inert. nih.gov

Research has shown that phenanthrene-derived NERs, particularly those that are physically entrapped, can still be bioavailable and may pose a toxic threat to soil organisms. researchgate.net When humin-bound residues from active soils were mixed with fresh soil, 33.9% of the residues were mineralized after 75 days. researchgate.net This indicates a significant, albeit lower, bioavailability compared to the initial addition of phenanthrene. researchgate.net The turnover of the non-extractable 14C residue fraction has been found to be comparable to the natural turnover rate for humic substances. acs.org

Volatilization Pathways and Atmospheric Exchange Fluxes

The transfer of this compound from soil or water surfaces to the atmosphere, a process known as volatilization, is a potential pathway for its long-range transport. However, the physical and chemical properties of phenanthrene suggest that this process is generally limited. With a low vapor pressure and a high molecular weight, the tendency for phenanthrene to transition into the gaseous phase is minimal.

Studies conducted in controlled laboratory settings, such as soil microcosms, have demonstrated that the volatilization of this compound is a minor dissipation pathway. These experiments indicate that only a small fraction of the compound is lost to the atmosphere over extended periods. The majority of this compound tends to remain in the soil or water phase, where it is subject to other fate processes.

While direct measurements of atmospheric exchange fluxes for this compound are scarce, the long-range transport of general PAHs observed in atmospheric studies suggests that particle-sorbed phenanthrene may have an atmospheric half-life on the order of days. In the atmosphere, vapor-phase phenanthrene is expected to react with hydroxyl radicals, with an estimated half-life of approximately 60 hours. However, these reactions are slower for phenanthrene adsorbed to atmospheric particles. The photochemical reaction of particle-sorbed or gas-phase phenanthrene is not considered a primary degradation pathway compared to other chemical reactions in the atmosphere.

Leaching and Subsurface Transport Mechanisms in Porous Media

The movement of this compound from the soil surface into deeper soil layers and potentially groundwater is governed by its interaction with soil particles and its solubility in water. Due to its hydrophobic nature, phenanthrene exhibits strong adsorption to soil organic matter and clay minerals. This is quantified by its high organic carbon-water (B12546825) partition coefficient (Koc), which has been estimated to be around 23,000. epa.gov Such a high Koc value indicates that this compound will be strongly adsorbed to most soils, significantly limiting its mobility and the likelihood of it reaching groundwater. epa.gov

Terrestrial microcosm experiments have predicted that the leaching of phenanthrene from soil to groundwater is not a significant transport mechanism under normal conditions. epa.gov However, the potential for leaching can increase in soils with low organic matter content, such as sandy soils, which have a lower sorptive capacity. epa.gov Additionally, at waste disposal sites where high concentrations of other toxic chemicals may have depleted the populations of phenanthrene-degrading microorganisms, the potential for leaching might be enhanced. epa.gov

While specific quantitative data on the leaching of this compound in soil columns is limited, the general principles of hydrophobic organic compound transport suggest that its movement through porous media would be significantly retarded. The strong sorption to soil particles would lead to a slow migration velocity compared to the flow of water, making it a relatively immobile contaminant in the subsurface.

Bioavailability Assessment in Environmental Systems

The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by living organisms, is a critical factor determining its potential for biodegradation and bioaccumulation. Its bioavailability is influenced by its partitioning between the solid, aqueous, and non-aqueous phases in the environment.

Microbial Bioavailability and Mass Transfer Limitations

The degradation of this compound in soils and sediments is primarily carried out by microorganisms. However, for biodegradation to occur, the compound must be accessible to the microbial cells. The low aqueous solubility of phenanthrene and its strong adsorption to soil and sediment particles can severely limit its availability to degrading bacteria, a phenomenon known as mass transfer limitation.

Research has shown that the aging of this compound in soil can lead to a decrease in its bioavailability and, consequently, a reduction in its mineralization rate. As the compound remains in the soil over time, it can become sequestered in soil micropores or tightly bound to organic matter, making it less accessible to microbial enzymes.

Numerous studies have quantified the mineralization of this compound by various bacterial strains and consortia, providing insights into the factors affecting its microbial bioavailability.

Mineralization of this compound by Various Bacterial Strains

| Bacterial Strain/Consortium | Incubation Time (hours) | Mineralization (% of initial 14C) | Reference |

|---|---|---|---|

| Arthrobacter sulphureus RKJ4 | 18 | 30.1 | researchgate.net |

| Acidovorax delafieldii P4-1 | 18 | 35.6 | researchgate.net |

| Brevibacterium sp. HL4 | 18 | 26.5 | researchgate.net |

| Pseudomonas sp. DLC-P11 | 18 | 2.1 | researchgate.net |

| Microbial Consortium W4 | 168 | >99 (degradation) |

The presence of other organic compounds can also influence the biodegradation of this compound. For instance, the presence of hexadecane (B31444) has been shown to increase its mineralization, while weathered oil and other PAHs can have an inhibitory effect. researchgate.net This is likely due to shifts in the microbial community composition and function in response to the different carbon sources. researchgate.net

Plant Uptake and Translocation Processes (Phytoremediation Context)

Phytoremediation is an environmental cleanup technology that utilizes plants to remove, contain, or degrade contaminants in soil and water. The uptake and translocation of this compound by plants are key processes in the context of phytoextraction, a subset of phytoremediation.

Plants can take up PAHs like phenanthrene from the soil through their root systems. The efficiency of this uptake is influenced by the bioavailability of the compound in the soil, which is in turn affected by soil properties and the presence of soil microorganisms. Once inside the root, this compound can be metabolized, sequestered in root tissues, or translocated to the aerial parts of the plant, such as the shoots and leaves.

Studies have shown that certain plant species, when combined with microbial inoculation, can enhance the removal of phenanthrene from soil. For example, the combination of alfalfa (Medicago sativa) with white-rot fungus and earthworms has been demonstrated to significantly increase the removal of phenanthrene from contaminated soil. researchgate.net In such synergistic systems, the plants can stimulate microbial activity in the rhizosphere, leading to enhanced degradation of the PAH, while also taking up the compound. researchgate.net

Aquatic Organism Accumulation and Depuration Mechanisms (e.g., in corals, fish - excluding toxicity/adverse effects)

In aquatic environments, this compound can be taken up by a variety of organisms, including invertebrates and fish. The processes of accumulation and depuration (the elimination of a substance from an organism) are crucial in determining the potential for bioaccumulation and biomagnification in aquatic food webs.

The uptake of phenanthrene by aquatic organisms can occur through direct contact with contaminated water, sediment, or through the consumption of contaminated food. The lipophilic nature of phenanthrene facilitates its partitioning into the fatty tissues of organisms.

Studies with the freshwater invertebrate Daphnia pulex have estimated a steady-state bioconcentration factor (BCF) of 374 for phenanthrene. epa.gov The BCF is a measure of the extent to which a chemical accumulates in an organism from the surrounding water.

Fish, particularly teleosts (bony fishes), are known to metabolize and eliminate phenanthrene more rapidly than many other aquatic organisms. epa.gov This metabolic capability, primarily mediated by microsomal oxidase systems, can reduce the potential for high levels of bioaccumulation. For instance, studies with rainbow trout (Oncorhynchus mykiss) have investigated the disposition of phenanthrene, providing insights into its uptake, metabolism, and excretion pathways. researchgate.net

Information on the accumulation and depuration of this compound in corals is currently very limited. The complex biology of corals and their symbiotic relationship with zooxanthellae would likely result in unique uptake and elimination kinetics that require further investigation.

Biodegradation and Biotransformation Pathways of Phenanthrene 9 14c

Microbial Degradation Mechanisms

Microorganisms have evolved sophisticated enzymatic systems to utilize phenanthrene (B1679779) as a source of carbon and energy. Both bacteria and fungi play crucial roles in the degradation of this three-ringed PAH, employing distinct yet sometimes convergent metabolic strategies.

The ability of bacteria to completely degrade phenanthrene to CO2 is a key process in the remediation of PAH-contaminated environments. Studies using Phenanthrene-9-14C have demonstrated significant mineralization by various bacterial species. For instance, several PAH-degrading bacteria, including Arthrobacter sulphureus RKJ4, Acidovorax delafieldii P4-1, and Brevibacterium sp. HL4, were shown to degrade 26.5% to 35.6% of the radiolabeled carbon to 14CO2 within 18 hours of incubation. osdd.netresearchgate.net Similarly, Mycobacterium sp. strain PYR-1 mineralized 52% of added [14C]phenanthrene to 14CO2 after six days. nih.gov The presence of phenanthrene-degrading microorganisms has been confirmed in diverse environments, from contaminated soils to the building stones of European cathedrals, by measuring the conversion of [9-14C]phenanthrene to 14CO2. fao.orgoup.com

The extent of mineralization can be influenced by environmental factors and the presence of other pollutants. For example, the addition of other PAHs like fluorene (B118485), fluoranthene, and pyrene (B120774) increased 14CO2 production from [9-14C]phenanthrene by Arthrobacter sulphureus RKJ4 and Brevibacterium sp. HL4. osdd.netnih.gov Conversely, the bioavailability of phenanthrene can be a limiting factor; the mineralization of [9-14C] phenanthrene in soil decreased as the contact time between the pollutant and soil particles increased, a phenomenon known as aging. ifpenergiesnouvelles.fr

A study on pristine woodland and grassland soils also showed intrinsic potential for phenanthrene degradation, highlighting that the genetic capacity for PAH biodegradation is maintained even in environments not directly impacted by heavy pollution. rsc.org

Table 1: Mineralization of this compound by Various Bacteria

| Bacterial Strain | % Mineralization to 14CO2 | Incubation Time | Reference |

|---|---|---|---|

| Acidovorax delafieldii P4-1 | 35.6% | 18 hours | osdd.netresearchgate.net |

| Arthrobacter sulphureus RKJ4 | 30.1% | 18 hours | osdd.netresearchgate.net |

| Brevibacterium sp. HL4 | 26.5% | 18 hours | osdd.netresearchgate.net |

| Pseudomonas sp. DLC-P11 | 2.1% | 18 hours | osdd.netresearchgate.net |

| Mycobacterium sp. strain PYR-1 | 52% | 6 days | nih.gov |

Under aerobic conditions, the initial step in bacterial phenanthrene degradation is catalyzed by dioxygenase enzymes. mdpi.com These enzymes incorporate both atoms of molecular oxygen into the phenanthrene molecule to form a cis-dihydrodiol. nih.govfrontiersin.org The attack can occur at different positions on the phenanthrene ring system.

Commonly, dioxygenation occurs at the C-3 and C-4 positions to yield cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov Another route involves attack at the C-1 and C-2 positions to form cis-1,2-dihydroxy-1,2-dihydrophenanthrene. nih.gov Some bacteria, like Arthrobacter sp. P1-1, can initiate dioxygenation at the 1,2-, 3,4-, and 9,10-positions. researchgate.net The degradation of phenanthrene by Burkholderia sp. C3 also involves initial 1,2- and 3,4-dioxygenation. oup.com

Following the initial dioxygenation, the resulting dihydrodiols are further metabolized through a series of reactions. The cis-3,4-dihydrodiol is typically dehydrogenated to 3,4-dihydroxyphenanthrene, which is then cleaved to form 1-hydroxy-2-naphthoic acid. nih.gov This intermediate is a crucial branching point in the degradation pathway. osdd.netethz.ch

From 1-hydroxy-2-naphthoic acid, the pathway can proceed via two main routes:

The Phthalate Pathway : 1-hydroxy-2-naphthoic acid is metabolized to phthalic acid (also known as phthalate). nih.govethz.chmdpi.com Phthalic acid is then further degraded to protocatechuic acid, which enters the central metabolic pathways like the Krebs cycle. osdd.netnih.govmdpi.com This pathway has been observed in various bacteria, including Arthrobacter sulphureus RKJ4 and Acidovorax delafieldii P4-1. osdd.netnih.gov

The Naphthalene Pathway : Alternatively, 1-hydroxy-2-naphthoic acid can be converted to 1,2-dihydroxynaphthalene and subsequently to salicylate. ethz.ch

Novel pathways have also been identified. For example, Brevibacterium sp. HL4 and Pseudomonas sp. DLC-P11 were found to produce 1-naphthol (B170400) as an intermediate. osdd.netnih.gov HL4 degrades phenanthrene via 1-hydroxy-2-naphthoic acid, 1-naphthol, and salicylic (B10762653) acid, while DLC-P11 proceeds via 1-hydroxy-2-naphthoic acid, 1-naphthol, and o-phthalic acid. osdd.netnih.gov Mycobacterium sp. strain PYR-1 has been shown to produce 2,2′-diphenic acid from the cleavage of the phenanthrene K-region (the 9,10-bond). nih.gov

Table 2: Key Bacterial Metabolites of Phenanthrene Degradation

| Metabolite | Precursor/Pathway | Detected in Strains | Reference |

|---|---|---|---|

| cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Initial dioxygenation at C3-C4 | Pseudomonas spp., Mycobacterium sp. strain PYR-1 | nih.gov |

| cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | Initial dioxygenation at C1-C2 | Pseudomonas spp. | nih.gov |

| 1-Hydroxy-2-naphthoic acid | Metabolism of dihydrodiols | Pseudomonas spp., Mycobacterium sp. strain KR2, Brevibacterium sp. HL4 | osdd.netnih.govnih.gov |

| Phthalic acid (o-phthalic acid) | Phthalate Pathway | Arthrobacter sulphureus RKJ4, Acidovorax delafieldii P4-1, Mycobacterium sp. strain PYR-1 | osdd.netnih.govnih.gov |

| Protocatechuic acid | Phthalate Pathway | Arthrobacter sulphureus RKJ4 | osdd.netnih.gov |

| 1-Naphthol | Novel pathway intermediate | Brevibacterium sp. HL4, Pseudomonas sp. DLC-P11 | osdd.netnih.gov |

| 2,2′-Diphenic acid | K-region (C9-C10) cleavage | Mycobacterium sp. strain PYR-1 | nih.gov |

The degradation of phenanthrene is orchestrated by a suite of specific enzymes encoded by bacterial genes. The key enzyme initiating aerobic degradation is the aromatic-ring dioxygenase. mdpi.comfrontiersin.org The phenanthrene dioxygenase (Phd) system, for example, is a multi-component enzyme typically consisting of a terminal dioxygenase, a ferredoxin, and a ferredoxin reductase. ontosight.ai This system catalyzes the initial formation of cis-dihydrodiols. nih.govontosight.ai

In addition to dioxygenases, some bacteria utilize monooxygenases. Mycobacterium sp. strain PYR-1, for instance, appears to use both dioxygenase and monooxygenase attacks. nih.gov The isolation of trans-9,10-dihydroxy-9,10-dihydrophenanthrene from cultures of this strain suggests a monooxygenase attack to form an epoxide, followed by hydration via an epoxide hydrolase. nih.gov This mechanism is more commonly associated with fungi. nih.govethz.ch

Further down the pathway, enzymes such as dihydrodiol dehydrogenases, ring-cleavage dioxygenases (which can be either ortho- or meta-cleaving), and various hydrolases and dehydrogenases are required to process the intermediates into central metabolites. mdpi.com

Fungi, particularly filamentous fungi and white-rot fungi, also actively transform phenanthrene. Unlike bacteria that often mineralize PAHs, fungi typically carry out biotransformation, converting the parent compound into various oxidized products. oup.com Fungal metabolism often involves a two-phase process similar to that in mammals. oup.comnih.gov

Phase I involves oxidation, primarily catalyzed by cytochrome P-450 monooxygenases. oup.comnih.gov This system introduces one atom of oxygen into the phenanthrene ring, forming an unstable arene oxide. oup.com This epoxide is then typically hydrated by an epoxide hydrolase to form a trans-dihydrodiol. oup.comnih.gov Using [9-14C]phenanthrene, studies with fungi like Aspergillus niger, Syncephalastrum racemosum, and Cunninghamella elegans have shown the formation of metabolites at the 1,2-, 3,4-, and 9,10-positions. oup.comnih.gov The white-rot fungus Pleurotus ostreatus metabolizes [14C]phenanthrene primarily to trans-9,10-dihydroxy-9,10-dihydrophenanthrene and the ring-cleavage product 2,2′-diphenic acid, eventually mineralizing a small fraction to CO2. asm.org

Phase II involves the conjugation of the oxidized metabolites with polar molecules. Aspergillus niger, Syncephalastrum racemosum, and Cunninghamella elegans have been shown to form sulfate (B86663) conjugates with the phase I metabolites. oup.comnih.gov Glucuronide and glucose conjugates have also been identified, for example in S. racemosum and C. elegans. oup.comnih.gov However, some yeasts, such as Candida lipolytica and Candida tropicalis, did not produce detectable metabolites from [9-14C]phenanthrene in one study. oup.comnih.gov

Phenanthrene degradation can also occur in the absence of oxygen, although the process is generally slower. Under anaerobic conditions, the initial activation of the stable aromatic ring requires a different strategy than aerobic dioxygenation. Studies using sulfidogenic (sulfate-reducing) consortia have shown that an initial step is the carboxylation of the phenanthrene molecule. nih.gov Research using [14C]phenanthrene and 13C-labeled bicarbonate confirmed the incorporation of CO2 to form phenanthrenecarboxylic acid. nih.gov

This carboxylation is followed by CoA-thioesterification to produce 2-phenanthroyl-CoA. asm.org The degradation pathway then proceeds with the reduction of the aromatic ring, a reaction catalyzed by aryl-CoA reductases. asm.org

Anaerobic degradation of [14C]phenanthrene has been demonstrated under both sulfate-reducing and nitrate-reducing (denitrifying) conditions, leading to its mineralization to 14CO2. nih.govnih.govnewprairiepress.org In marine sediments, the addition of controlled-release sources of nitrate (B79036) and sulfate was shown to enhance the anaerobic biodegradation rates of [14C]phenanthrene by factors of up to 2-3. nih.gov A denitrifying enrichment culture was capable of removing nearly all added phenanthrene within 20 days, with 96% of the carbon from the 9-position of [9-14C]phenanthrene recovered as 14CO2. psu.edu

Bacterial Catabolism and Mineralization to Carbon Dioxide (14CO2)

Influence of Environmental Factors on Biodegradation Rates

The rate at which microorganisms degrade this compound is not constant; it is significantly modulated by the surrounding environmental conditions.

Temperature plays a critical role in the biodegradation of phenanthrene. scienceopen.com Studies have shown that the rate of biodegradation can double for every 10°C increase in temperature, up to a certain point. scienceopen.com Most biodegradation research focuses on mesophilic temperatures (20-30°C), which are often optimal for phenanthrene degradation as they balance solubility and oxygen availability. scienceopen.comkoreascience.kr However, phenanthrene degradation has been observed at extreme temperatures as well. scienceopen.com For instance, in soils from Antarctica, the mineralization of 14C-phenanthrene increased with rising temperatures from 4°C to 22°C, with the highest degradation (47.93%) occurring at the highest temperature in a slurried system. oup.com The optimal temperature for phenanthrene removal by the fungus Trametes versicolor was found to be 30°C. koreascience.kr

The pH of the environment also significantly impacts phenanthrene biodegradation. The optimal pH range for the degradation of phenanthrene and other hydrocarbons is generally between 6.5 and 8.5. scienceopen.com For example, the fungus Trametes versicolor showed maximum phenanthrene degradation at a pH of 6. koreascience.kr A neutral to slightly alkaline environment is often favorable for the carboxylation reactions involved in PAH biodegradation. researchgate.net However, some microorganisms, like certain fungi and sulfate-reducing bacteria, are better adapted to acidic conditions. scienceopen.com The bacterial strain Sphingomonas sp. GY2B demonstrated effective phenanthrene degradation in a pH range of 7.2 to 8.9, but its growth and degradation rates were reduced in slightly acidic conditions (pH < 6.5). researchgate.net

Redox conditions, specifically the availability of electron acceptors, are a key determinant of biodegradation rates. Oxygen is the most favorable electron acceptor for phenanthrene degradation. scienceopen.com When oxygen is limited, anaerobic respiration can occur, utilizing other electron acceptors in a thermodynamically determined sequence: nitrate, manganese, iron, sulfate, and finally carbon dioxide. scienceopen.comresearchgate.net

Table 1: Influence of Temperature and pH on Phenanthrene Degradation

| Organism/System | Optimal Temperature (°C) | Optimal pH | Reference |

| General Hydrocarbon Degraders | 20-30 | 6.5-8.5 | scienceopen.com |

| Antarctic Soil Microorganisms | 22 | Not Specified | oup.com |

| Trametes versicolor | 30 | 6 | koreascience.kr |

| Sphingomonas sp. GY2B | Not Specified | 7.2-8.9 | researchgate.net |

| Mycobacterium sp. TJFP1 | 37 | 9.0 | mdpi.com |

The availability of nutrients, particularly nitrogen and phosphorus, is a critical factor limiting the biodegradation of phenanthrene in many environments. scienceopen.comnih.gov A balanced carbon-to-nitrogen-to-phosphorus (C:N:P) ratio, often cited as around 100:10:1, is considered optimal for microbial activity. scienceopen.com Biostimulation, the process of adding nutrients to a contaminated site, can enhance the degradation capabilities of indigenous microbial populations. nih.govmdpi.com One study demonstrated that using a high level of macronutrients, with nitrogen being the most influential, significantly improved phenanthrene removal. nih.gov However, an excess of nutrients can sometimes inhibit degradation, as certain microorganisms are adept at recycling nutrients like nitrogen. scienceopen.com

The availability of electron acceptors is another crucial factor. researchgate.net In aerobic environments, oxygen is the primary electron acceptor. scienceopen.com Under anaerobic conditions, various other compounds can serve this role. The degradation of PAHs is linked to different reducing conditions, including nitrate-reducing, ferric-reducing, sulfate-reducing, and methanogenic conditions. researchgate.net For instance, the degradation of PAHs with metal ions like Fe(III) as electron acceptors is an area of ongoing research. researchgate.net

The presence of other organic compounds can significantly influence the biodegradation of phenanthrene through co-metabolism. This is a process where microorganisms degrading one compound produce enzymes that can also break down another. The addition of a more easily degradable co-substrate can stimulate the growth of microbial populations, which in turn can enhance the degradation of more complex molecules like phenanthrene. researchgate.net For example, the presence of aliphatic hydrocarbons like hexadecane (B31444) has been shown to enhance the degradation of this compound in seawater. rothamsted.ac.uk Conversely, the presence of other PAHs or weathered oil can negatively affect its biodegradation. rothamsted.ac.uk

Studies have shown that low molecular weight organic acids, such as those found in root exudates, can promote the desorption of PAHs, potentially increasing their bioavailability for degradation. mdpi.com The addition of sodium acetate (B1210297) as a co-metabolic carbon source has been found to enhance the anaerobic biodegradation of PAHs. mdpi.com In some cases, the degradation of high-molecular-weight PAHs is dependent on co-metabolism with simpler aromatic compounds. researchgate.net For instance, phenanthrene can act as a co-substrate to accelerate the degradation of pyrene. researchgate.net

However, co-contaminants can also have inhibitory effects. The presence of heavy metals, for example, can slow down metabolic activities and microbial growth. scienceopen.com The specific impact depends on the type and concentration of the metal and the tolerance of the microbial species. scienceopen.com Some phenanthrene-degrading bacteria, such as Sphingobium xenophagum D43FB and Sphingobium yanoikuyae SJTF8, have shown the ability to degrade phenanthrene even in the presence of heavy metals like cadmium, copper, and zinc. frontiersin.orgnih.gov

The "aging" of phenanthrene in soil, a process where the compound becomes sequestered within soil particles over time, significantly reduces its bioavailability and, consequently, its biodegradation rate. oup.com Wetting and drying cycles during aging can further decrease the amount of phenanthrene that can be extracted and mineralized by bacteria. oup.com Studies have shown that more phenanthrene remains in the soil after biodegradation if it has been aged compared to freshly added phenanthrene. oup.com

Biochar, a charcoal-like material produced from biomass, is increasingly being investigated as a soil amendment for remediation. However, its effects on phenanthrene biodegradation are complex. On one hand, biochar can enhance microbial activity by improving soil properties like pH and nutrient availability. mdpi.com On the other hand, its strong sorption capacity can decrease the bioavailability of phenanthrene to microorganisms, thereby inhibiting its degradation. mdpi.com The impact of biochar depends on factors such as its particle size, application rate, the soil type, and the duration of aging. mdpi.comlancs.ac.uk For instance, in a low organic matter soil, biochar addition decreased the lag phase for 14C-phenanthrene mineralization, while in a high organic matter soil, it increased the lag phase after a 100-day aging period. mdpi.com The combination of biochar with a biosurfactant like rhamnolipid has been shown to significantly improve phenanthrene biodegradation by increasing its desorption and bioavailability. mdpi.com

Table 2: Effect of Biochar and Aging on 14C-Phenanthrene Mineralization in Two Soil Types

| Soil Type | Biochar Amendment (%) | Aging Period (days) | Lag Phase (days) | Maximum Mineralization Rate (%/day) | Total Mineralization (%) | Reference |

| Myerscough (Low OM) | 0 | 20 | Decreased | Increased | Not specified | mdpi.com |

| Kettering Loam (High OM) | 0.01 | 100 | Increased | Not specified | 61.2 - 64.9 | mdpi.com |

| Agricultural Soil | 1 | 28 | Increased | Decreased | Decreased | mdpi.com |

Microbial Community Dynamics and Functional Gene Expression in this compound Degradation

The degradation of phenanthrene in the environment is driven by diverse microbial communities. The introduction of phenanthrene can cause shifts in these communities, favoring the growth of microorganisms capable of utilizing it as a carbon and energy source.

A wide variety of microorganisms, including bacteria and fungi, have been identified as being capable of degrading phenanthrene. scienceopen.com These organisms are found in diverse environments, from contaminated industrial sites to pristine Antarctic soils. scienceopen.comfrontiersin.org

Commonly identified phenanthrene-degrading bacterial genera include Pseudomonas, Sphingomonas, Mycobacterium, Rhodococcus, Alcaligenes, and Stenotrophomonas. scienceopen.comsjtu.edu.cn For example, Sphingobium xenophagum D43FB, isolated from diesel-contaminated Antarctic soil, demonstrated a 95% degradation of the initial phenanthrene. frontiersin.orgnih.gov Mycobacterium vanbaalenii PYR-1 is known for its ability to degrade multiple PAHs, including phenanthrene. scienceopen.com Fungi, such as Trametes versicolor, also play a role in phenanthrene degradation. koreascience.kr

Microbial consortia, or communities of different microbial species, are often more effective at degrading phenanthrene than single strains. researchgate.net This is because different species may carry out different steps in the degradation pathway, leading to a more complete breakdown of the compound. researchgate.net The introduction of phenanthrene into an environment can lead to a shift in the microbial community, with an increase in the abundance of Gram-negative bacteria like Gammaproteobacteria. rothamsted.ac.uk

Table 3: Examples of Phenanthrene-Degrading Microorganisms

| Microorganism | Source of Isolation | Key Characteristics | Reference |

| Sphingobium xenophagum D43FB | Diesel-contaminated Antarctic soil | High phenanthrene degradation (95%); tolerates cadmium | frontiersin.orgnih.gov |

| Mycobacterium sp. TJFP1 | Not specified | Degrades low molecular weight PAHs; optimal at 37°C and pH 9.0 | mdpi.com |

| Pseudarthrobacter sp. L1SW | Plant rhizosphere | High degradation efficiency (96.3% of 500 mg/L in 72h); tolerates heavy metals | sjtu.edu.cn |

| Trametes versicolor 951022 | Not specified (fungus) | Degrades phenanthrene; optimal at 30°C and pH 6 | koreascience.kr |

| Sphingobium yanoikuyae SJTF8 | Not specified | Degrades over 98% of 500 mg/L phenanthrene in 4 days; tolerates heavy metals | nih.gov |

| ZY-PHE Consortium | Petrochemical contaminated soil | Degrades >96% of 200 mg/L phenanthrene in 3 days; dominated by Proteobacteria | researchgate.net |

Biofilm Formation and Cellular Uptake Mechanisms

The ability of microorganisms to form biofilms and the subsequent mechanisms of cellular uptake are critical factors in the biodegradation of this compound. Biofilms provide a stable environment for microbial communities, enhancing their ability to withstand environmental stressors and increasing the bioavailability of hydrophobic compounds like phenanthrene. This section explores the research findings on biofilm formation by phenanthrene-degrading bacteria and the specific mechanisms involved in the cellular uptake of this compound.

Biofilm Formation

Research has shown that several phenanthrene-degrading bacterial strains are capable of forming robust biofilms, which play a significant role in the degradation process. The formation of these biofilms is often a strategy to enhance contact with and utilization of phenanthrene, which has low aqueous solubility.

One study investigating a phenanthrene-degrading consortium, MZJ_21, found that it could produce a large amount of Extracellular Polymeric Substances (EPS). mdpi.com These substances are crucial for biofilm integrity and assist in cell adhesion to surfaces, including soil particles contaminated with phenanthrene. mdpi.com Similarly, Pseudomonas aeruginosa PFL-P1 has been noted for its excellent biofilm-forming capabilities, which contributed to a ~74% degradation of phenanthrene within 120 hours. Another bacterium, Sphingobium xenophagum D43FB, isolated from diesel-contaminated Antarctic soils, demonstrated the ability to form substantial biofilms and to adhere directly to solid phenanthrene crystals. frontiersin.org This direct attachment is a key mechanism for bacteria to access the hydrocarbon. frontiersin.org

The environment where the biofilm forms also influences its characteristics and effectiveness. For instance, biofilms formed by Pseudomonas sp. JM2-gfp on the root surfaces of different rice species showed a crowded and homogeneous structure embedded within an EPS matrix. nih.gov The composition of this EPS, which includes proteins, carbohydrates, lipids, and nucleic acids, was found to enhance the solubility of hydrophobic compounds like phenanthrene, thereby facilitating its degradation and reducing its uptake by the plant. nih.gov The presence of mycelial networks from fungi, such as oomycetes, can also dramatically enhance bacterial biofilm formation. In a co-culture of Mycobacterium gilvum VM552 with Pythium oligandrum, the mycelia provided a physical support for bacterial colonization, leading to a 30-fold increase in the mineralization of phenanthrene compared to the bacterium alone. mdpi.com

The table below summarizes the phenanthrene degradation efficiency of different biofilm-forming bacteria.

| Bacterial Strain/Consortium | Environment/Condition | Degradation Efficiency | Time Frame |

| Pseudomonas aeruginosa PFL-P1 | Biofilm culture | ~74% | 120 hours |

| Sphingobium xenophagum D43FB | Liquid medium | Up to 95% | Not specified |

| Stenotrophomonas acidaminiphila NCW-702 | Biofilm culture | 71.1 ±3.1% | 7 days |

| Biofilm on 'Zhengzhuhong' rice roots | Mediated by Pseudomonas sp. JM2-gfp | 71.9% reduction in roots | 10 days |

| Biofilm on 'Koshihikari' rice roots | Mediated by Pseudomonas sp. JM2-gfp | 69.3% reduction in roots | 10 days |

| Biofilm on 'Liaojing401' rice roots | Mediated by Pseudomonas sp. JM2-gfp | 58.7% reduction in roots | 10 days |

This table presents data compiled from multiple research findings to illustrate the effectiveness of biofilm-mediated phenanthrene degradation. nih.govresearchgate.net

Cellular Uptake Mechanisms

The uptake of this compound by bacterial cells is a complex process that can involve both passive diffusion and active, energy-dependent transport systems. The presence of a biofilm significantly influences these mechanisms by altering the local environment and increasing the bioavailability of the compound.

Passive vs. Active Transport:

Detailed studies on Mycobacterium sp. strain RJGII-135 have provided significant insights into the dual mechanisms of phenanthrene uptake. researchgate.net In cells that were not previously exposed to phenanthrene (uninduced), the compound rapidly entered the cells via passive diffusion, reaching a low-level steady state within 15 seconds. researchgate.net This initial uptake was not saturable and was unaffected by inhibitors of active transport. researchgate.net

However, in cells induced for phenanthrene metabolism, a much more efficient, cumulative uptake was observed over several minutes. researchgate.net This uptake process followed saturation kinetics, indicating the involvement of specific membrane transporters. The apparent affinity constant (Kt) for this transport was 26 ± 3 nM, suggesting a high-affinity system. researchgate.net Furthermore, this uptake was strongly inhibited by metabolic inhibitors like cyanide, confirming it is an energy-dependent, active transport mechanism. researchgate.net The kinetic data also suggested specific binding of phenanthrene to the induced cells, with an apparent dissociation constant (Kd) of 41 ± 21 nM. researchgate.net

Role of Biofilms and EPS in Uptake:

Biofilms facilitate the uptake of phenanthrene primarily by increasing its local concentration and bioavailability. The EPS matrix of the biofilm plays a crucial role in this process. EPS can bind to phenanthrene through hydrophobic interactions, effectively increasing its concentration near the bacterial cells. mdpi.comresearchgate.net It can also act as a bioemulsifier, enhancing the mass transfer of phenanthrene from a non-aqueous phase into the bulk water phase, making it more accessible for bacterial uptake. researchgate.net

Direct adhesion within a biofilm, as seen with S. xenophagum D43FB adhering to phenanthrene crystals, favors the diffusive mass transfer of the compound directly to the bacterial cells. frontiersin.orgresearchgate.net This close proximity circumvents the limitations of phenanthrene's low aqueous solubility. researchgate.net Some bacteria also secrete biosurfactants that can alter the hydrophobicity of their own cell membranes, which may further enhance their ability to uptake hydrocarbon compounds. nih.gov

The table below details the kinetic parameters for the uptake of this compound by Mycobacterium sp. strain RJGII-135.

| Parameter | Value | Description |

| Apparent Affinity Constant (Kt) | 26 ± 3 nM | Indicates the concentration at which the transport system is half-saturated; a low value signifies high affinity. |

| Apparent Dissociation Constant (Kd) | 41 ± 21 nM | Represents the affinity of phenanthrene for binding sites on the cell surface. |

This table is based on kinetic data for the saturable, energy-dependent uptake mechanism in induced cells of Mycobacterium sp. strain RJGII-135. researchgate.net

Photodegradation and Abiotic Transformation of Phenanthrene 9 14c

Direct Photolysis in Aqueous and Atmospheric Phases

Direct photolysis is a significant degradation pathway for phenanthrene (B1679779) present in the upper layers of aquatic systems and in the atmosphere, where it can absorb solar radiation. researchgate.net This process involves the direct absorption of photons by the phenanthrene molecule, leading to its excitation and subsequent chemical transformation. researchgate.net The efficiency of direct photolysis is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. For phenanthrene, the quantum yield in cyclohexane (B81311) has been reported to be 0.13. aatbio.com

The rate of direct photolysis follows first-order kinetics and is influenced by factors such as light intensity and the presence of other substances that can absorb light. iaea.org For instance, dissolved humic acids in natural waters can decrease the rate of direct photolysis by competing for light absorption. iaea.org The photodegradation half-life of phenanthrene in sunlight-irradiated pure water has been estimated at approximately 10.3 hours. iaea.org In atmospheric conditions, the gas-phase reaction of phenanthrene with hydroxyl radicals is a dominant loss process, with a calculated atmospheric lifetime of about 4.6 hours. nih.gov

Table 1: Direct Photolysis Half-Life of Phenanthrene in Aqueous Solutions

| Condition | Photodegradation Half-life (hours) | Reference |

|---|---|---|

| Sunlight in pure water | 10.3 ± 0.7 | iaea.org |

Indirect Photodegradation via Reactive Species (e.g., hydroxyl radicals, singlet oxygen)

In natural environments, the degradation of phenanthrene is often accelerated by indirect photoprocesses involving photochemically generated reactive oxygen species (ROS). The most significant of these are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS are formed from the irradiation of naturally occurring substances like nitrate (B79036) and dissolved organic matter. nih.gov

Hydroxyl radicals are highly reactive and play a major role in the atmospheric and aquatic degradation of phenanthrene. nih.govresearchgate.net The reaction is initiated by the addition of the OH radical to the aromatic rings, forming phenanthrene-OH radical adducts. researchgate.net The rate constants for the gas-phase reaction of phenanthrene with hydroxyl radicals have been determined, leading to estimated atmospheric lifetimes of approximately 9 hours under typical atmospheric OH concentrations. nih.govacs.org

Table 2: Rate Constants for the Reaction of Phenanthrene with Hydroxyl Radicals

| Phase | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Gas | 298 ± 1 | (3.4 ± 1.2) x 10⁻¹¹ | acs.org |

| Gas | 319 ± 1 | (2.8 ± 0.6) x 10⁻¹¹ | acs.org |

| Gas | 298 | 3.02 x 10⁻¹¹ (calculated) | nih.gov |

Chemical Transformation in the Presence of Oxidants and Mineral Surfaces

Phenanthrene can undergo chemical transformation through oxidation by various environmental oxidants and through reactions on the surfaces of minerals. Manganese dioxide (MnO₂) and iron oxides are common soil and sediment components that can act as oxidants for organic compounds. researchgate.netorganic-chemistry.org The oxidative reactivity of MnO₂ increases with decreasing pH. nsf.gov

The presence of mineral surfaces can also catalyze the photodegradation of phenanthrene. Titanium dioxide (TiO₂), a semiconductor mineral, is a well-known photocatalyst that can significantly accelerate the degradation of phenanthrene upon UV irradiation. nih.gov This process involves the generation of electron-hole pairs in TiO₂, leading to the formation of highly reactive oxygen species that attack the phenanthrene molecule. The photocatalytic degradation of phenanthrene on soil surfaces in the presence of nanometer anatase TiO₂ follows pseudo-first-order kinetics, with the half-life being significantly reduced with increasing TiO₂ loading. nih.gov Clay minerals can also influence the fate of phenanthrene through adsorption, which can affect its availability for other transformation processes. iaea.org

Table 3: Effect of TiO₂ on the Photodegradation Half-Life of Phenanthrene on Soil Surfaces

| TiO₂ Loading (wt.%) | Half-life (hours) | Reference |

|---|---|---|

| 0 | 45.90 | nih.gov |

| 4 | 31.36 | nih.gov |

Kinetics and Reaction Products of Abiotic Degradation

The abiotic degradation of phenanthrene results in the formation of a variety of transformation products. The specific products formed depend on the degradation pathway.

The reaction of phenanthrene with hydroxyl radicals in the atmosphere, particularly in the presence of NOx, leads to a complex mixture of products. Identified products include 9,10-phenanthrenequinone, various phenanthrol isomers, nitrophenanthrenes, 2,2′-diformylbiphenyl, and 6H-dibenzo[b,d]pyran-6-one. nih.govresearchgate.net Ozonolysis of phenanthrene primarily attacks the 9,10-double bond, leading to the formation of a dialdehyde (B1249045) after reductive work-up. wikipedia.orgstackexchange.com

Photocatalytic degradation using catalysts like TiO₂ also yields several byproducts. For instance, the photodegradation of phenanthrene by a GO/ZnO nanocomposite resulted in smaller byproducts such as (Z)-3-hydroxy acrylic acid and (Z)-4-oxobut-2-enoic acid. researchgate.net The primary oxidation product of phenanthrene is often phenanthrene-9,10-quinone. wikipedia.orgresearchgate.net

The kinetics of these degradation processes are often modeled as pseudo-first-order reactions, especially in complex environmental matrices where the concentration of the degrading species (e.g., hydroxyl radicals) can be considered constant over the course of the reaction. iaea.orgnih.gov

Table 4: Major Abiotic Degradation Products of Phenanthrene

| Degradation Pathway | Major Products | Reference |

|---|---|---|

| Reaction with OH radicals (atmospheric) | 9,10-Phenanthrenequinone, Phenanthrols, Nitrophenanthrenes, 2,2′-Diformylbiphenyl, 6H-Dibenzo[b,d]pyran-6-one | researchgate.net |

| Ozonolysis | Diphenylaldehyde | wikipedia.org |

| Photocatalysis (GO/ZnO) | (Z)-3-hydroxy acrylic acid, (Z)-4-oxobut-2-enoic acid | researchgate.net |

Methodological Innovations and Advanced Analytical Techniques in Phenanthrene 9 14c Research

The study of Phenanthrene-9-14C, a radiolabeled variant of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), relies on a suite of sophisticated analytical techniques capable of detecting and quantifying the carbon-14 (B1195169) isotope. These methods are crucial for tracing the fate of phenanthrene in environmental and biological systems, elucidating metabolic pathways, and identifying the microorganisms responsible for its degradation. Innovations in radiometric detection, chromatographic separation, and mass spectrometry have significantly advanced the understanding of phenanthrene's behavior.

Ecological Implications and Remediation Research Frameworks Based on Phenanthrene 9 14c Studies

Tracing Phenanthrene-9-14C Fluxes and Cycling in Terrestrial and Aquatic Ecosystems

The use of isotopically labeled compounds is a powerful tool for tracing the environmental fate of pollutants. This compound, a radiolabeled form of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), allows researchers to track its movement, transformation, and distribution within complex environmental systems with high precision. manufacturingchemist.com Studies utilizing this compound have provided critical insights into its fluxes and cycling in both terrestrial and aquatic ecosystems.

In terrestrial environments, research has demonstrated that a significant portion of this compound applied to soil can be lost to the atmosphere through mineralization to 14CO2. nih.gov One lysimeter study following the application of 14C-labeled phenanthrene to soil where wheat and rice were grown in rotation found that 67.5% of the applied radioactivity was released as 14CO2. nih.gov This indicates that microbial degradation is a primary pathway for phenanthrene dissipation in soil. The same study revealed that after the rice harvest, 21.7% of the initial 14C activity remained in the surface soil, with the majority (92.4%) incorporated into non-extractable soil residues. nih.gov

Furthermore, the detection of 14C-activity in deeper soil layers points to the vertical migration of phenanthrene or its metabolites, raising concerns about potential groundwater contamination. nih.gov The uptake and distribution of this compound in plants have also been investigated. In wheat and rice, the concentration of 14C-activity was found to decrease in the following order: roots > leaves > shells > stems > grains. nih.gov This pattern of accumulation highlights the potential for phenanthrene to enter the food chain.

In aquatic systems, phenanthrene is known to adsorb to suspended particulate matter and biota. nih.gov Its transport is largely governed by the hydrogeological characteristics of the specific water body. nih.gov That portion which remains dissolved in the water column is susceptible to direct photolysis. nih.gov The use of 14C tracers helps to quantify the partitioning of phenanthrene between the water column, sediment, and aquatic organisms, as well as to determine its degradation rates and pathways in these compartments.

Application of 14C-Tracing Data for Developing Environmental Transport and Fate Models

Data generated from studies using this compound are invaluable for the development and validation of environmental transport and fate models. manufacturingchemist.comnih.gov These models are mathematical representations of the physical, chemical, and biological processes that govern the distribution and persistence of chemicals in the environment. mdpi.com By providing precise measurements of degradation rates, partitioning coefficients, and transfer fluxes between different environmental compartments (air, water, soil, sediment, and biota), 14C-tracing data enhance the accuracy and predictive power of these models. manufacturingchemist.com

A multimedia fate model with spatially resolved air and soil phases was developed to calculate phenanthrene concentrations and transport fluxes. nih.govresearchgate.net This model was validated using independently measured phenanthrene concentrations in air, water, and soil, and the calculated mean values were in fair agreement with the observed data. nih.govresearchgate.net The use of 14C-labeled compounds allows for a more detailed understanding of the processes underlying these observations, such as the rates of mineralization and the formation of bound residues, which are critical parameters in fate models.

For instance, the observation that a significant fraction of this compound is converted to 14CO2 provides a direct measure of the ultimate degradation rate, a key input for models predicting the persistence of phenanthrene in the environment. nih.gov Similarly, data on the formation of non-extractable residues (NERs) from this compound are crucial for refining models to account for the sequestration of the contaminant in soil and sediment, which affects its long-term bioavailability and risk. researchgate.net

By incorporating such detailed and accurate data, environmental fate models can better predict the spatial and temporal distribution of phenanthrene, identify areas of potential accumulation, and assess the potential for long-range transport. nih.govresearchgate.net This information is essential for conducting comprehensive environmental risk assessments and for designing effective strategies for pollution mitigation and management. manufacturingchemist.com

Research on Bioremediation and Phytoremediation Enhancement Strategies

Bioremediation and phytoremediation are promising and cost-effective technologies for cleaning up soils contaminated with polycyclic aromatic hydrocarbons like phenanthrene. mdpi.comnih.gov Research utilizing this compound has been instrumental in evaluating and enhancing the effectiveness of these strategies.

Bioaugmentation and Biostimulation Approaches

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated environment to enhance the breakdown of pollutants. mdpi.com Biostimulation, on the other hand, involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of bioremediation. greener-h2020.eu

Studies have shown that bioaugmentation with specific bacterial strains can significantly increase the degradation of phenanthrene. For example, the addition of enriched anaerobic sludge to soil contaminated with phenanthrene increased its removal from 55.7% to 72.0%. mdpi.com The combination of bioaugmentation with biostimulation, such as the addition of biochar, can lead to even higher removal efficiencies, reaching up to 81.0%. mdpi.com

The effectiveness of various organic amendments in biostimulation has also been investigated. Plant root biomass has been shown to enhance the mineralization of 14C-phenanthrene, particularly in aged soils. researchgate.net The application of fungal pre-treated spent brewery grains also led to higher rates and extents of 14C-phenanthrene mineralization. researchgate.net

The following table summarizes the effects of different bioaugmentation and biostimulation strategies on phenanthrene degradation:

| Remediation Strategy | Amendment/Inoculum | Phenanthrene Removal/Mineralization Enhancement | Reference |

| Bioaugmentation | Anaerobic Sludge | Increased removal from 55.7% to 72.0% | mdpi.com |

| Bioaugmentation + Biostimulation | Anaerobic Sludge + Biochar | Achieved up to 81.0% removal | mdpi.com |

| Biostimulation | Plant Root Biomass | Enhanced mineralization of 14C-phenanthrene | researchgate.net |

| Biostimulation | Fungal Pre-treated Spent Brewery Grains | Higher rates and extents of 14C-phenanthrene mineralization | researchgate.net |

| Bioaugmentation | Mycobacterium sp. TJFP1 | Removal rate was 3.7 times higher than the control group | nih.gov |

Role of Biochar and Other Amendments in Reducing Bioavailability

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained attention for its potential to reduce the bioavailability of organic contaminants in soil. rsc.org By adsorbing phenanthrene onto its surface, biochar can limit its uptake by microorganisms and plants, thereby reducing its toxicity and potential for bioaccumulation. rsc.org

Studies using this compound have demonstrated that biochar amendments significantly reduce the extent of mineralization and solvent extractability of the compound. rsc.org The particle size of the biochar has also been shown to play a role, with smaller particles leading to a greater reduction in extractability, likely due to a higher surface area. nih.gov

Nano-biochar has also been investigated for its ability to mitigate the phytotoxicity of phenanthrene. In one study, the application of nano-biochar to wheat seedlings exposed to phenanthrene led to an increase in chlorophyll content and photosynthetic efficiency. rsc.org The nano-biochar also reduced the accumulation of phenanthrene in the wheat tissues. rsc.org

The following table illustrates the impact of biochar on the bioavailability and effects of phenanthrene:

| Amendment | Effect on Phenanthrene | Impact on Organism/System | Reference |

| Wood Biochar (≤2 mm and 3–7 mm) | Reduced mineralization and extractability of 14C-phenanthrene | Reduced bioaccessibility to microorganisms | rsc.org |

| Biochar (<0.6 mm and 2-4 mm) | Reduced extractability and mineralization of 14C-phenanthrene | Longer lag phases and slower degradation rates | nih.gov |

| Nano-biochar | Reduced accumulation in wheat tissues | Alleviated phenanthrene-induced chlorosis and improved plant growth | rsc.org |

Understanding Remediation Endpoints through Non-Extractable Residue Analysis

A significant challenge in assessing the effectiveness of remediation efforts is the formation of non-extractable residues (NERs), also known as bound residues. nih.gov These are parent compounds or their metabolites that cannot be extracted from the soil matrix using conventional solvent extraction methods. nih.govdss.go.th The use of this compound is essential for quantifying and characterizing these NERs, as it allows for the tracking of the radiolabel even when the compound is no longer chemically extractable. researchgate.netresearchgate.net

Studies have shown that a substantial portion of the initial 14C-activity from applied this compound can become incorporated into NERs. In one experiment, after a 28-day incubation in active soil, 70.1% of the initial amount was converted to NERs. researchgate.net Microbial activity is crucial for the formation of these tightly bound residues. researchgate.net In sterilized soil, the formation of NERs was significantly lower, and the residues that did form were more easily released. researchgate.net

The stability of these NERs is a key question in determining remediation endpoints. If the bound residues are permanently sequestered and pose no risk of future release and toxicity, they could be considered an acceptable endpoint. However, if they can be remobilized under changing environmental conditions, they represent a potential long-term source of contamination. dss.go.th

Research using 14C-labeled PAHs has shown that while NERs are generally stable, some remobilization can occur. dss.go.th For example, a moderate decrease in the non-extractable residue fraction of [14C]pyrene was observed over a 190-day incubation period. dss.go.th The presence of earthworms has also been shown to influence the fate of phenanthrene, inhibiting mineralization but not significantly affecting NER formation. researchgate.net

The following table provides a summary of findings related to the formation and stability of non-extractable residues of phenanthrene:

| Experimental Condition | Percentage of Initial 14C as NER | Key Finding | Reference |

| Active Soil (28 days) | 70.1% | Microbial activity is essential for NER formation. | researchgate.net |

| Sterilized Soil | 43.4% | NERs formed in the absence of microbial activity are less stable. | researchgate.net |

| Active Soil with Earthworms | Not significantly affected | Earthworms inhibited mineralization but not NER formation. | researchgate.net |

| Long-term Incubation (190 days) with [14C]pyrene | Moderate decrease | A portion of NERs can be slowly remobilized over time. | dss.go.th |

By providing a means to quantify and assess the stability of NERs, this compound studies are critical for establishing realistic and environmentally protective remediation endpoints.

Future Directions and Emerging Research Avenues for Phenanthrene 9 14c Studies

Integration with Advanced Spectroscopic and Imaging Techniques (e.g., NanoSIMS for 14C localization)

The integration of Phenanthrene-9-14C with high-resolution imaging and spectroscopic techniques offers unprecedented opportunities to visualize its distribution at the micro- and nano-scale. A particularly promising technique is Nano-scale Secondary Ion Mass Spectrometry (NanoSIMS). NanoSIMS combines high mass resolution and isotopic identification with a spatial resolution down to 50 nm. stanford.edu This allows for the mapping of elemental and isotopic composition at a subcellular or intra-matrix level.

By using a focused primary ion beam to sputter secondary ions from a sample surface, NanoSIMS can detect the specific mass of ¹⁴C, enabling the precise localization of this compound within complex environmental samples. stanford.edu This would allow researchers to:

Visualize the uptake and sequestration of phenanthrene (B1679779) within microbial cells, identifying specific organelles or cellular structures involved in its metabolism.

Map the distribution of phenanthrene sorbed to soil minerals, organic matter, and microplastics, providing direct visual evidence of partitioning behavior.

Trace the movement of phenanthrene and its metabolites across biological membranes and through plant tissues.

This level of detail moves beyond bulk measurements of ¹⁴C, providing a mechanistic understanding of the processes governing phenanthrene's bioavailability and persistence.

Investigation of Interactions with Nanomaterials in Environmental Systems

The increasing production and use of engineered nanomaterials (ENMs) necessitate research into their interactions with existing environmental contaminants like phenanthrene. Carbon-based nanomaterials (CNMs), such as fullerenes, single-walled carbon nanotubes (SWCNTs), and multi-walled carbon nanotubes (MWCNTs), are of particular interest due to their high sorption capacity. acs.org

Studies utilizing ¹⁴C-phenanthrene have demonstrated that CNMs significantly impact its behavior in soil. The presence of CNMs can reduce the extractability and bioaccessibility of phenanthrene. nih.gov Research has shown that as the concentration of CNMs in soil increases, the extractability of ¹⁴C-phenanthrene by hydroxypropyl-β-cyclodextrin (HPCD) decreases. nih.gov Furthermore, the mineralization of ¹⁴C-phenanthrene by microorganisms can be inhibited by CNMs at concentrations as low as 0.05%. nih.gov The extent of this inhibition can vary depending on the type of nanomaterial used. nih.gov

Future research using this compound should focus on:

Quantifying the sorption-desorption kinetics of phenanthrene on a wider range of ENMs under various environmental conditions.

Elucidating the mechanisms by which ENMs alter the microbial degradation of phenanthrene, distinguishing between impacts on bioavailability and direct microbial toxicity.

Investigating the potential for ENMs to act as vectors for phenanthrene transport in soil and aquatic systems.

| Nanomaterial Concentration (%) | Impact on ¹⁴C-Phenanthrene Mineralization | Impact on ¹⁴C-Phenanthrene Extractability | Reference |

| ≥ 0.05% | Inhibition of mineralization observed. | Decreased with increasing CNM concentration. | nih.gov |

| 0.01% - 1% | Significant differences in lag phase, maximum rates, and overall extent of mineralization. | Not specified. | nih.gov |

Climate Change Impacts on Phenanthrene Fate and Transformation

Climate change is expected to alter the environmental fate and toxicological effects of persistent organic pollutants. For phenanthrene, key climate-related factors include rising temperatures and changes in the frequency and intensity of extreme weather events like floods and droughts. uwa.edu.auresearchgate.net

Studies have shown that increasing temperatures can intensify the toxic effects of phenanthrene on marine organisms, such as the nematode Diplolaimelloides delyi. vliz.be At elevated temperatures, phenanthrene exposure led to reduced development, arrested reproduction, and increased mortality. vliz.be Climate change may also affect the atmospheric transport of PAHs, with models projecting that higher temperatures can drive increasing surface-to-air fluxes of previously deposited phenanthrene. researchgate.net Extreme weather events can influence the mobility and transport of contaminants in terrestrial and aquatic environments. uwa.edu.au